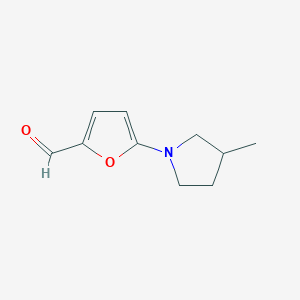

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-(3-methylpyrrolidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO2/c1-8-4-5-11(6-8)10-3-2-9(7-12)13-10/h2-3,7-8H,4-6H2,1H3 |

InChI Key |

RAGAQTWZCLKCMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Furan-2-Carbaldehyde Derivatives

The initial step involves synthesizing a suitable furan-2-carbaldehyde precursor, which can be achieved through oxidation of furfuryl alcohol or furfural. These are renewable biomass-derived compounds, making them ideal starting materials for sustainable synthesis.

- Oxidation of Furfuryl Alcohol or Furfural:

Using oxidizing agents such as manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or TEMPO-based oxidation under controlled conditions yields furan-2-carbaldehyde.

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| MnO₂ or KMnO₄ | Acetone or water | Room temperature to 50°C | >80% |

Step 2: Introduction of the 3-Methylpyrrolidin-1-yl Group

The key challenge is attaching the pyrrolidine moiety at the 3-position of the furan ring. This is often achieved via nucleophilic substitution or via a multi-step sequence involving amination.

Formation of a 3-Substituted Furan Intermediate:

The furan-2-carbaldehyde is first selectively halogenated at the 3-position, typically using N-bromosuccinimide (NBS) under radical conditions.Nucleophilic Substitution with Pyrrolidine:

The halogenated intermediate reacts with pyrrolidine in the presence of a base (e.g., potassium carbonate) to form the desired 3-(pyrrolidin-1-yl)furan-2-carbaldehyde.

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Halogenation | NBS | Chloroform or dichloromethane | Room temperature | ~70-80% |

| Nucleophilic substitution | Pyrrolidine | Acetonitrile or DMF | Reflux | ~60-75% |

Alternative Route: Multi-Component Synthesis

An alternative approach involves a one-pot multicomponent reaction (MCR) that combines the aldehyde, pyrrolidine, and a furan derivative under catalytic conditions.

- Claisen–Schmidt Condensation or Mannich-type Reaction:

React furan-2-carbaldehyde with pyrrolidine and an appropriate aldehyde or ketone under basic catalysis to directly form the target compound.

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Furan-2-carbaldehyde + pyrrolidine + methyl source | Base (e.g., NaOH) | Ethanol | Reflux | Variable, often moderate to high |

Preparation via Hydrogenation and Functional Group Modification

In some cases, the pyrrolidine ring can be introduced through hydrogenation of a precursor containing a suitable unsaturated bond or functional group, followed by substitution.

- Hydrogenation of a precursor with a nitrile or unsaturated group to form the pyrrolidine ring, followed by oxidation to introduce the aldehyde at the 2-position.

Data Table Summarizing Key Parameters

| Method | Starting Material | Key Reagents | Key Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| Oxidation + Halogenation + Nucleophilic Substitution | Furfuryl alcohol / Furfural | MnO₂, NBS, Pyrrolidine | Mild oxidation, reflux | 60-80% | High selectivity, adaptable |

| Multicomponent Reaction | Furan-2-carbaldehyde + Pyrrolidine | Base (NaOH), Solvent | Reflux | Variable | One-pot, efficient |

| Hydrogenation + Functionalization | Unsaturated precursors | Hydrogen, catalysts | Elevated pressure, mild | Moderate | Versatile |

Research Findings and Notes

The synthesis of furan derivatives bearing amino or pyrrolidine groups is well-documented in heterocyclic chemistry literature, emphasizing the importance of regioselective halogenation followed by nucleophilic substitution to achieve targeted substitution patterns.

The use of renewable feedstocks like furfural and furfuryl alcohol aligns with green chemistry principles, making the process sustainable.

Patent literature indicates that halogenation and subsequent nucleophilic substitution are effective routes for attaching amino groups or heterocycles to the furan ring, with yields often exceeding 70% under optimized conditions.

Multi-component reactions offer a streamlined approach, reducing steps and purification requirements, which is advantageous for large-scale synthesis.

Chemical Reactions Analysis

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring and the pyrrolidine moiety contribute to its reactivity and binding affinity to biological targets. The compound may exert its effects through various pathways, including inhibition of microbial enzymes and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of furan-2-carbaldehyde significantly alters properties such as melting point, solubility, and thermodynamic stability. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase thermodynamic stability and sublimation enthalpies due to enhanced intermolecular interactions .

- Bulkier substituents (e.g., 3-methylpyrrolidine) likely reduce solubility in polar solvents compared to smaller groups like hydroxymethyl .

Reactivity in Organic Transformations

The aldehyde group in furan-2-carbaldehydes participates in reactions such as Knoevenagel condensations. For example:

- 5-(4-Chlorophenyl)furan-2-carbaldehyde undergoes Claisen-Schmidt condensation with 4-methoxyacetophenone to form chalcone derivatives (e.g., 2a, m.p. 179–181°C) .

Inference for 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde :

The 3-methylpyrrolidine group may sterically hinder reactions at the aldehyde site but could enhance chiral induction in asymmetric syntheses.

Thermodynamic and Energetic Properties

- Nitrophenyl isomers : 5-(3-Nitrophenyl)furan-2-carbaldehyde exhibits lower standard molar formation enthalpy (ΔfH°: -247 kJ/mol) compared to its 2- and 4-nitro isomers, attributed to meta-substitution effects .

- Combustion energies : 5-(4-Nitrophenyl)furan-2-carbaldehyde has a combustion enthalpy (ΔcH°) of -4,890 kJ/mol, critical for optimizing industrial synthesis .

Comparison : The 3-methylpyrrolidine substituent likely reduces crystallinity compared to nitro derivatives, impacting purification strategies.

Biological Activity

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring with an aldehyde functional group and a pyrrolidine moiety, which contributes to its unique chemical reactivity and biological interactions. The structural formula is represented as follows:

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds can exhibit significant antimicrobial effects. For instance, related compounds have been tested against Mycobacterium tuberculosis with promising results. A study reported a minimum inhibitory concentration (MIC) of 2.5 μg/ml for certain derivatives, suggesting that modifications to the pyrrolidine structure can enhance activity against bacterial strains .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (μg/ml) | Cell Line Tested | Cytotoxicity |

|---|---|---|---|

| This compound | TBD | HCT116, GM637 | None |

| Related Pyrrolidine Derivative | 2.5 | M. tuberculosis | None |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain pyrrolidine-based compounds can inhibit cell proliferation in various cancer cell lines. For example, a related study demonstrated that specific derivatives had IC50 values ranging from 0.15 to 0.24 μM against cancer cells, indicating potent antiproliferative effects .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | SJSA-1 |

| Related Compound | 0.22 | SJSA-1 |

| Related Compound | 0.15 | SJSA-1 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- MDM2 Inhibition : Some studies suggest that pyrrolidine derivatives can inhibit MDM2, a protein that regulates p53 activity, thereby promoting apoptosis in tumor cells .

- Cell Cycle Arrest : By influencing cell cycle regulators, these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- One study demonstrated that oral administration of a related compound at 100 mg/kg resulted in significant tumor growth inhibition in xenograft models, indicating potential therapeutic applications for cancer treatment .

- Another investigation focused on the pharmacokinetics of pyrrolidine derivatives, revealing that modifications can enhance bioavailability and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde, and what reaction conditions are critical for yield optimization?

- Methodology : Multi-step synthesis typically involves coupling a furan-2-carbaldehyde derivative with 3-methylpyrrolidine. Key steps include:

- Aldehyde functionalization : Use of Vilsmeier-Haack or formylation reagents to introduce the aldehyde group.

- Nucleophilic substitution : Reacting 3-methylpyrrolidine with a halogenated furan intermediate under inert atmosphere (N₂/Ar) to minimize oxidation.

- Reaction conditions : Optimal yields (~60-70%) are achieved at 60-80°C in polar aprotic solvents (e.g., DMF, THF) with catalytic bases (e.g., K₂CO₃) .

Q. What analytical techniques are essential for characterizing this compound?

- Structural confirmation :

- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ ~9.6 ppm (aldehyde proton), δ ~6.5-7.0 ppm (furan protons), δ ~2.5-3.5 ppm (pyrrolidine methyl/methylene groups).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretch for aldehyde) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard mitigation :

- GHS compliance : Classified as Acute Toxicity (Category 4, H302) and Skin Irritant (H315). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Spill management : Absorb with inert material (silica gel) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low synthetic yields in the formation of this compound?

- Experimental variables :

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency.

- Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation.

- Temperature gradients : Use microwave-assisted synthesis (80-100°C) to reduce reaction time from 12h to 2-4h .

- Data-driven adjustments : Employ DoE (Design of Experiments) to identify interactions between variables (e.g., catalyst loading vs. temperature) .

Q. What strategies resolve discrepancies in reported reactivity of the aldehyde group in furan-carbaldehyde derivatives?

- Case study analysis :

- Steric hindrance : The 3-methylpyrrolidine group may reduce aldehyde reactivity compared to unsubstituted analogs. Confirm via comparative Schiff base formation assays .

- Electrophilicity modulation : Introduce electron-withdrawing groups (e.g., NO₂) to the furan ring to enhance aldehyde electrophilicity. Monitor via kinetic studies .

- Contradiction resolution : Cross-validate findings using DFT calculations (e.g., Fukui indices) to predict reactive sites .

Q. How can computational chemistry guide the study of this compound’s interactions with biological targets?

- Molecular docking :

- Target selection : Screen against kinases or GPCRs (common targets for pyrrolidine-containing compounds).

- Force fields : Use AMBER or CHARMM to model ligand-protein binding. Key interactions: Aldehyde H-bonding with catalytic lysine; pyrrolidine hydrophobic packing .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC50 data (if available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.